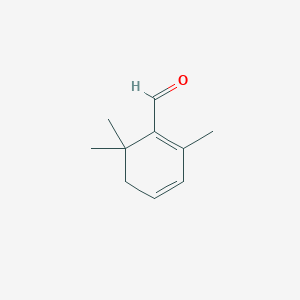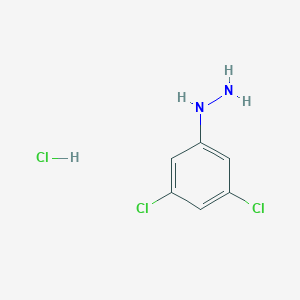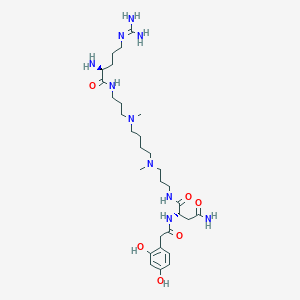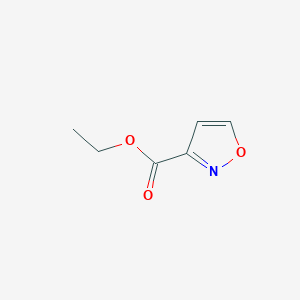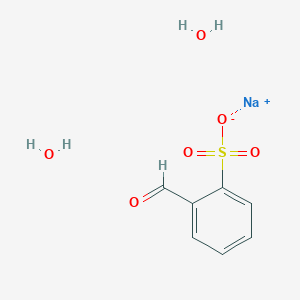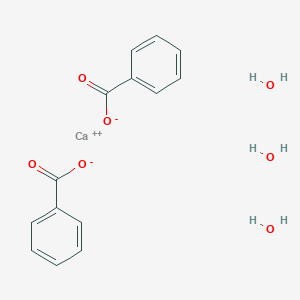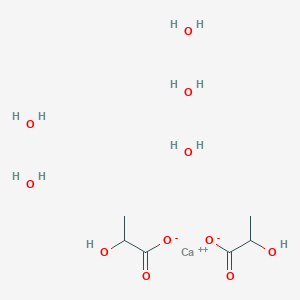
Calcium lactate pentahydrate
Descripción general
Descripción
Calcium lactate pentahydrate, also referred to as L-Lactic acid calcium salt or calcii lactas pentahydricus, is a salt that consists of two lactate anions for each calcium cation (Ca2+) . It enhances the calcium bioavailability and is useful in treating calcium deficiencies . It is also a commercially produced food additive used to stabilize, thicken, flavor, firm, or leaven foods .
Synthesis Analysis
Calcium lactate pentahydrate can be synthesized from the reaction of calcium lactate and orthophosphoric acid . The synthesis is carried out in different conditions using a hydrothermal reactor . The benefit of the hydrothermal technique is the simple and precise control of the crystals’ morphology, which is achieved by employing varying initial concentrations of starting reagents as well as different conditions of synthesis .Molecular Structure Analysis
The molecular formula of Calcium lactate pentahydrate is C6H20CaO11 . Its molecular weight is 308.29 g/mol . The InChI representation is InChI=1S/2C3H6O3.Ca.5H2O/c21-2(4)3(5)6;;;;;;/h22,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2 .Chemical Reactions Analysis
In the presence of pentanoic acid, the average particle size, length-to-width ratio, and morphologies of calcium lactate pentahydrate crystals were determined . The zeta potential of calcium lactate pentahydrate crystals was also measured .Physical And Chemical Properties Analysis
Calcium lactate pentahydrate is a white crystalline salt . It forms several hydrates, the most common being the pentahydrate . The molecular weight of Calcium lactate pentahydrate is 308.29 g/mol .Aplicaciones Científicas De Investigación
Self-Healing Concrete
Calcium lactate pentahydrate has been used in the development of self-healing concrete . A study utilized a new alkaliphilic bacterial strain, Lysinibacillus sphaericus strain SKC/VA-1, incorporated with calcium lactate pentahydrate to improve the mortar properties and rejuvenate the micro-cracks . The bacteria precipitate calcite that may fill the voids and cracks on cement-based materials .
Enhancement of Mortar Properties
The addition of calcium lactate pentahydrate to mortar has been shown to improve its physical properties . The highest improvement of mechanical properties was achieved by the addition of calcium lactate pentahydrate incorporated with 10% v/v bacterial inoculum .
3. In Vitro Maturation (IVM) of Horse Oocytes Calcium lactate pentahydrate has been used for in vitro maturation (IVM) of horse oocytes . It is used as a supplement for medium TCM-199 .
4. Solar Energy and Water Treatment Applications Calcium lactate pentahydrate is sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .
Safety And Hazards
Calcium lactate pentahydrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Calcium lactate pentahydrate has potential applications in the pharmaceutical domain . It has been used in the development of immediate release tablets . The physical and chemical characteristics of synthesized calcium lactate were evaluated using Fourier Transform Infrared Spectroscopy, X-ray diffraction analysis, and thermal analysis .
Propiedades
IUPAC Name |
calcium;2-hydroxypropanoate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVJXNNKHRNBOY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20CaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052236 | |
| Record name | Lactic acid, calcium salt, hydrate (2:1:5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium lactate pentahydrate | |
CAS RN |
5743-47-5, 28305-25-1, 41372-22-9, 63690-56-2 | |
| Record name | Calcium lactate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1), (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactic acid, calcium salt, hydrate (2:1:5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium (S)-2-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt, hydrate (2:1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium Lactate Pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LACTATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FM1N296CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different crystalline forms of calcium lactate pentahydrate found in cheese?
A1: Research has identified two distinct crystalline forms of calcium lactate pentahydrate in cheese: calcium DL-lactate pentahydrate and calcium L-lactate pentahydrate. The existing powder X-ray diffraction reference card corresponds to calcium DL-lactate pentahydrate, while a new reference card for calcium L-lactate pentahydrate has been proposed. []
Q2: How can we differentiate between these two forms of calcium lactate pentahydrate?
A2: Powder X-ray diffraction (PXRD) can be used as a diagnostic tool to quickly identify and differentiate between calcium L-lactate pentahydrate and calcium DL-lactate pentahydrate in cheese. [, ]
Q3: Why is it important to differentiate between these forms?
A3: Identifying the specific forms of calcium lactate pentahydrate present in cheese can help researchers understand their formation mechanisms and potential impact on cheese texture. This knowledge can be beneficial for optimizing cheesemaking processes. [, ]
Q4: What is a significant challenge in using PXRD to analyze cheese crystals?
A4: Cheese crystals often contain high proportions of moisture, fat, protein, and amorphous material, which can disrupt efficient diffraction. Removing these components without altering the crystal structure, particularly the water of hydration, is crucial for accurate analysis. []
Q5: Can you describe the thermal degradation of calcium lactate pentahydrate?
A5: Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy and mass spectrometry (TGA/FTIR/MS) revealed that calcium lactate pentahydrate degrades in three main stages: dehydration, ethyl-lactate elimination, and decarbonization. The main evolved products are H2O and CO2. []
Q6: What are the kinetic parameters for the thermal degradation of calcium lactate pentahydrate?
A6: Studies using the Coats-Redfern, Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink models determined the activation energy for calcium lactate pentahydrate degradation to be approximately 33-35 kJ/mol. The degradation reaction follows first-order kinetics. []
Q7: Has calcium lactate pentahydrate been explored for applications beyond the food industry?
A7: Yes, calcium lactate pentahydrate serves as a precursor for synthesizing hydroxyapatite (HAp), a biocompatible material with potential applications in orthopedics. [, ]
Q8: What methods are used to synthesize hydroxyapatite from calcium lactate pentahydrate?
A8: Hydroxyapatite can be synthesized via a hydrothermal process using calcium lactate pentahydrate and orthophosphoric acid. [] Alternatively, dipotassium hydrogen phosphate can be used under hydrothermal conditions. []
Q9: How does varying the synthesis parameters affect the properties of hydroxyapatite?
A9: Factors like reagent concentrations, pH, reaction time, temperature, pressure, and stirring rate significantly influence the morphology and composition of the synthesized hydroxyapatite. These parameters can be adjusted to produce HAp with desired properties, such as whiskers, hexagonal rods, nanoparticles, flowers, and cylinders. [, ]
Q10: Are there alternative calcium sources for synthesizing calcium lactate?
A10: Yes, researchers have successfully synthesized calcium lactate from various bivalve shell wastes, such as cockle, mussel, and oyster shells, offering a more sustainable and cost-effective alternative to traditional sources. []
Q11: How does varying the lactic acid concentration affect the properties of calcium lactate synthesized from bivalve shells?
A11: Higher lactic acid concentrations during synthesis can lead to the formation of different enantiomers of calcium lactate pentahydrate (dl- and l-enantiomers), influencing its properties. []
Q12: What is the significance of using bivalve shells for calcium lactate production?
A12: Utilizing bivalve shell waste, a readily available and renewable resource, for calcium lactate production presents a sustainable approach with potential environmental and economic benefits. []
Q13: How does calcium lactate pentahydrate affect the properties of mortar in construction?
A13: When combined with specific bacteria like Lysinibacillus sphaericus, calcium lactate pentahydrate acts as a substrate for biomineralization. The bacteria oxidize the lactate, leading to calcite precipitation within the mortar matrix. [, ]
Q14: What are the benefits of this biomineralization process in mortar?
A14: Calcite precipitation resulting from calcium lactate oxidation and bacterial activity improves the mechanical properties of mortar. It enhances dry density, ultrasonic pulse velocity, flexural strength, and promotes self-healing by filling pores within the mortar matrix. []
Q15: What is the role of calcium lactate pentahydrate in self-healing concrete?
A15: Calcium lactate pentahydrate can be incorporated into concrete alongside specific bacteria. The bacteria induce calcium carbonate precipitation through lactate oxidation, leading to crack filling and self-healing of the concrete structure. [, ]
Q16: How does the concentration of calcium lactate pentahydrate affect bacterial activity for self-healing applications?
A16: Research shows that bacterial growth, pH, and Eh, which are crucial for calcium carbonate precipitation and self-healing, are optimal at specific calcium lactate pentahydrate concentrations (e.g., 3.2 mM). []
Q17: What are the potential applications of calcium lactate pentahydrate in pharmaceutical formulations?
A17: Calcium lactate pentahydrate is explored as a potential excipient in pharmaceutical formulations due to its biocompatibility and ability to form solid dispersions with certain drugs, potentially enhancing their solubility and bioavailability. []
Q18: Are there any compatibility issues with using calcium lactate pentahydrate in pharmaceutical formulations?
A18: Yes, research indicates that calcium lactate pentahydrate exhibits incompatibility with certain drugs, such as levothyroxine sodium and tacrine, under ambient conditions and thermal stress. These interactions can affect drug stability and efficacy. [, ]
Q19: How can compatibility issues with calcium lactate pentahydrate in formulations be addressed?
A19: Selecting compatible excipients and optimizing formulation strategies are crucial to overcome compatibility challenges with calcium lactate pentahydrate. Techniques like co-processing, complexation, and the use of suitable polymers can enhance drug stability and performance. []
Q20: What is the impact of pulverization and dehydration on the properties of calcium lactate pentahydrate tablets?
A20: Research on the effect of pulverization and dehydration on calcium lactate pentahydrate tablets reveals crucial information about its stability and performance in solid dosage forms. []
Q21: How does the presence of pentanoic acid affect calcium lactate pentahydrate crystallization?
A21: Investigating the crystallization kinetics of calcium lactate pentahydrate in the presence of pentanoic acid provides valuable insights into controlling crystal size, morphology, and purity, which are critical factors in various applications. []
Q22: Can you elaborate on the dehydration and hydration behavior of calcium lactate pentahydrate and its anhydrate?
A22: Characterizing the dehydration and hydration behavior of calcium lactate pentahydrate and its anhydrate helps determine optimal storage conditions and processing parameters to maintain its physicochemical properties and performance in various applications. []
Q23: How do amino acids influence calcium lactate pentahydrate crystallization?
A23: Research on the influence of amino acids like L-methionine and D-threonine on calcium lactate pentahydrate crystallization provides insights into controlling crystal properties by understanding the interactions between additives and the crystallizing species. []
Q24: What is the role of calcium lactate pentahydrate in forming novel pharmaceutical coatings?
A24: Calcium lactate pentahydrate interacts with polymers like hydroxypropyl methylcellulose to create white films suitable for pharmaceutical coating applications. This interaction can modify drug release profiles and enhance product stability. []
Q25: How does calcium lactate pentahydrate compare to other commonly used excipients in tablet formulations?
A25: Studies comparing the tableting properties of Radix Glycyrrhizae with commercial excipients like calcium lactate pentahydrate, lactose, and microcrystalline cellulose provide valuable information on its suitability as a pharmaceutical excipient. []
Q26: Can you explain the role of calcium lactate in the formation of calcium lactate crystals on Cheddar cheese?
A26: Processing variables like acid production, milling acidity, and salt levels during cheesemaking influence the availability of calcium and lactic acid, directly impacting the formation of calcium lactate crystals on Cheddar cheese. []
Q27: How do storage conditions affect the development of calcium lactate crystals on Cheddar cheese?
A27: Temperature plays a crucial role in calcium lactate crystal development on Cheddar cheese. Storage at 4°C or 6°C significantly promotes crystal formation compared to other temperatures. []
Q28: Does light exposure impact the formation of calcium lactate crystals on cheese?
A28: Research suggests that different packaging procedures and light exposure conditions have no significant effect on the formation of calcium lactate crystals on Cheddar cheese. []
Q29: Has calcium lactate pentahydrate been investigated for potential use in treating the common cold?
A29: While some studies suggested a potential benefit of zinc gluconate lozenges for treating the common cold, subsequent research using zinc gluconate lozenges containing calcium lactate pentahydrate as a placebo did not demonstrate efficacy in reducing cold symptoms in children and adolescents. [, ]
Q30: Are there any known applications of calcium lactate pentahydrate in pet food formulations?
A30: Calcium lactate pentahydrate, in combination with sodium alginate, has been investigated as a potential ingredient technology to enhance the quality and shelf-life of pet food formulations, particularly those utilizing poultry co-products like chicken frames and wooden breast. []
Q31: How does calcium lactate pentahydrate, when added to pet food, impact its shelf-life characteristics?
A31: Research suggests that incorporating calcium lactate pentahydrate and sodium alginate into pet food formulations can improve shelf-life characteristics such as surface color and lipid oxidation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



